molecular formula C10H9ClN4O2 B12465058 5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide

5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B12465058
M. Wt: 252.66 g/mol
InChI Key: WGNBUFAXGPUUBS-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a 1,2,4-triazol-4-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 1,2,4-triazole.

    Formation of Benzamide: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation: The acid chloride is then reacted with 1,2,4-triazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Amidation and Esterification: The benzamide group can participate in further amidation or esterification reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The chloro and methoxy groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its potential as an enzyme inhibitor, while the chloro and methoxy groups provide additional sites for chemical modification and interaction.

Properties

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C10H9ClN4O2/c1-17-9-3-2-7(11)4-8(9)10(16)14-15-5-12-13-6-15/h2-6H,1H3,(H,14,16)

InChI Key

WGNBUFAXGPUUBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NN=C2

solubility

22 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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